Product packaging for [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate(Cat. No.:CAS No. 58812-37-6)

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

Cat. No.: B190432
CAS No.: 58812-37-6
M. Wt: 574.6 g/mol
InChI Key: NAHTXVIXCMUDLF-SLWGVJJJSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Toosendanin (TSN) is a tetracyclic triterpenoid compound extracted from the fruits or bark of Melia toosendan Sieb. et Zucc. It is supplied with high purity (≥99%) for research applications. Historically known for its anthelmintic use, recent scientific investigations have revealed its significant and broad-spectrum pharmacological potential, making it a valuable candidate for biomedical research. Research Applications & Mechanisms • Oncology Research : TSN demonstrates potent anti-tumor activity across various cancer cell lines, including glioma, oral squamous cell carcinoma, colorectal, and liver cancers . Its multi-target mechanisms include inducing apoptosis through the mitochondrial pathway, inhibiting cell proliferation, and suppressing metastasis and invasion . Key pathways modulated by TSN include the inhibition of PI3K/Akt/mTOR, STAT3 phosphorylation, and AKT/GSK-3β/β-catenin signaling cascades . It has also been shown to reverse drug resistance in some cancer models, sensitizing cells to chemotherapeutic agents . • Neurobiology & Toxicology : TSN is a well-characterized selective blocker of acetylcholine release at nerve endings, making it a useful tool for studying synaptic transmission and neuromuscular junction function . It also exhibits potent anti-botulism activity . • Virology Research : Studies indicate TSN possesses broad antiviral properties, with reported activity against viruses such as influenza, hepatitis C virus (HCV), and others, potentially through mechanisms involving the interferon pathway . Important Safety Note : Research indicates that Toosendanin may induce hepatotoxicity, which has been linked to the facilitation of ALOX5-mediated lipid peroxidation and sensitization of cells to ferroptosis . Appropriate safety precautions must be taken when handling this compound. This product is provided For Research Use Only (RUO) . It is not intended for diagnostic or therapeutic applications in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C30H38O11 B190432 [(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate CAS No. 58812-37-6

Properties

CAS No.

58812-37-6

Molecular Formula

C30H38O11

Molecular Weight

574.6 g/mol

IUPAC Name

[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

InChI

InChI=1S/C30H38O11/c1-13(31)39-20-10-19(34)29-12-38-25(36)26(20,3)17(29)9-18(33)28(5)23(29)22(35)24(40-14(2)32)27(4)16(15-6-7-37-11-15)8-21-30(27,28)41-21/h6-7,11,16-21,23-25,33-34,36H,8-10,12H2,1-5H3/t16-,17-,18+,19-,20+,21+,23-,24-,25+,26?,27+,28+,29+,30+/m0/s1

InChI Key

NAHTXVIXCMUDLF-SLWGVJJJSA-N

Isomeric SMILES

CC(=O)OC1CC([C@@]23COC([C@@]1(C2CC([C@@]4(C3C(=O)C([C@@]5([C@]46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Canonical SMILES

CC(=O)OC1CC(C23COC(C1(C2CC(C4(C3C(=O)C(C5(C46C(O6)CC5C7=COC=C7)C)OC(=O)C)C)O)C)O)O

Pictograms

Acute Toxic

Synonyms

toosendanin

Origin of Product

United States

Origin, Isolation, and Biosynthesis Research of Toosendanin

Botanical Sources and Species-Specific Distribution Studies

Toosendanin is a phytochemical primarily found in plants belonging to the Meliaceae family. researchgate.netfrontiersin.org The main botanical sources are Melia toosendan Sieb. et Zucc. and Melia azedarach L. nih.govnih.gov These two species are the most studied for their toosendanin content. nih.gov

Research into the distribution of toosendanin reveals significant variability in its concentration across different parts of the plants and geographical regions. scau.edu.cn The bark, root bark, and fruits are consistently reported as the parts with the highest concentrations. nih.gov One study using High-Performance Liquid Chromatography (HPLC) found that the bark of M. azedarach and M. toosendan generally contains higher levels of toosendanin than the fruits. scau.edu.cn For instance, bark samples of M. azedarach from Guizhou and Shaanxi provinces in China showed the highest content, with values of 5.160 mg/g and 4.679 mg/g, respectively. scau.edu.cn Conversely, toosendanin was not detected in the leaves of either species. scau.edu.cn The maturity of the fruit also plays a role; the highest levels are found in developing fruit, with a gradual decrease as the fruit ripens. nih.govresearchgate.net

Table 1: Botanical Sources and Distribution of Toosendanin

Plant Species Family Primary Plant Parts Notes on Distribution
Melia toosendan Meliaceae Bark, Root Bark, Fruits Concentrations vary by geographical location and plant part. scau.edu.cn Generally higher in bark than fruit. scau.edu.cn
Melia azedarach Meliaceae Bark, Root Bark, Fruits Also known as Chinaberry. prota4u.org Toosendanin content is influenced by region; not found in leaves. scau.edu.cn

Investigation of Endophytic Microorganisms as Alternative Toosendanin Production Systems

The quest for more sustainable and controlled production methods for complex phytochemicals has led researchers to investigate endophytic microorganisms. nih.govfrontiersin.org These are fungi and bacteria that reside within plant tissues without causing disease. mdpi.commdpi.com There is growing evidence that some endophytes can produce the same or similar bioactive compounds as their host plants. nih.gov

In the context of toosendanin, research has identified endophytic fungi isolated from Melia species that are capable of its production. nih.govresearchgate.net Notably, an endophytic fungus identified as Phomopsis sp., isolated from the host plant Melia azedarach, has been reported to produce toosendanin. nih.gov This discovery presents a promising alternative to extraction from the tree itself, opening avenues for large-scale production through fermentation. This approach could offer greater sustainability, consistency, and yield, independent of geographical and seasonal variations that affect the source plants.

Table 2: Endophytic Microorganisms in Toosendanin Production

Microorganism Type Host Plant Compound Produced Significance
Phomopsis sp. Endophytic Fungus Melia azedarach Toosendanin Represents a potential alternative to plant extraction for sustainable production. nih.gov

Advancements in Toosendanin Isolation and Extraction Methodologies

The isolation and purification of toosendanin from its natural plant sources is a critical step for research and potential applications. Traditional methods often rely on solvent extraction, which can be time-consuming and require large volumes of organic solvents. researchgate.netgoogle.com In recent years, several modern and more efficient extraction techniques have been developed and applied to natural products like toosendanin. slideshare.netnih.govrsc.org

These advanced methods aim to increase extraction efficiency, reduce solvent consumption, and shorten processing times. nih.govmdpi.com Key innovative techniques include:

Ultrasonic-Assisted Extraction (UAE): This method uses the energy of ultrasonic waves to disrupt plant cell walls, facilitating the release of the target compound into the solvent. researchgate.netmdpi.com

Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and plant matrix, accelerating the extraction process. researchgate.netnih.gov

Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide, as the extraction solvent. researchgate.nethilarispublisher.com This method is known for its selectivity and for producing clean extracts free of toxic solvent residues. nih.govhilarispublisher.com

High-Speed Counter-Current Chromatography (HSCCC): As a purification technique, HSCCC is a form of liquid-liquid partition chromatography that avoids the use of a solid support matrix. ontosight.airesearchgate.netresearchgate.net This eliminates issues like irreversible adsorption of the sample, making it highly efficient for purifying compounds from crude extracts. researchgate.netresearchgate.net

A comparative study on extraction methods for toosendanin concluded that ultrasonic extraction was a preferable method. researchgate.net Another study successfully used a bioassay-guided fractionation approach involving silica (B1680970) gel chromatography to isolate toosendanin from an ethanolic extract of Melia toosendan fructus. nih.gov

Table 3: Comparison of Toosendanin Extraction and Purification Methodologies

Methodology Principle Advantages
Solvent Extraction Dissolving compound in a suitable solvent. Simple, well-established.
Ultrasonic-Assisted Extraction (UAE) Uses ultrasonic waves to disrupt cell walls. Reduced extraction time and solvent use. researchgate.netmdpi.com
Microwave-Assisted Extraction (MAE) Uses microwave energy for rapid heating. Fast, efficient, lower solvent consumption. researchgate.netnih.gov
Supercritical Fluid Extraction (SFE) Uses a supercritical fluid (e.g., CO2) as a solvent. High selectivity, no toxic solvent residue. nih.govhilarispublisher.com
High-Speed Counter-Current Chromatography (HSCCC) Liquid-liquid partition without a solid support. High recovery, no irreversible sample adsorption, good for purification. ontosight.airesearchgate.netresearchgate.net

Elucidation of Toosendanin Biosynthesis Pathways

The biosynthesis of toosendanin, like other limonoids, is a complex multi-step process that originates from basic five-carbon building blocks. nih.govmindmeister.com While the complete pathway is still under intensive investigation, significant progress has been made in identifying its key precursors and enzymatic steps. nih.govresearchgate.net

The journey begins with the synthesis of the universal C5 isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). nih.govoup.comwikipedia.org In higher plants, these precursors are produced via two main pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the methylerythritol phosphate (B84403) (MEP) pathway in the plastids. nih.govoup.com For triterpenoid (B12794562) biosynthesis, the MVA pathway is generally the major contributor. oup.com

Key steps in the proposed pathway include:

Precursor Formation: Two molecules of farnesyl pyrophosphate (FPP) are condensed to form squalene. nih.gov

Cyclization: Squalene is oxidized to 2,3-oxidosqualene. nih.govresearchgate.net This molecule is a critical branching point. An enzyme known as an oxidosqualene cyclase (OSC) then catalyzes its cyclization to form a specific triterpenoid skeleton. nih.govresearchgate.net

Scaffold Formation: Research on Melia toosendan has identified a specific OSC, MtOSC1, that catalyzes the formation of tirucalla-7,24-dien-3β-ol. nih.govresearchgate.net This tetracyclic triterpene is the predicted precursor scaffold for toosendanin. researchgate.netnih.govresearchgate.net

Tailoring Reactions: Following the formation of this initial skeleton, a series of subsequent modifications, including oxidations, rearrangements, and the loss of four carbon atoms (leading to the "tetranortriterpenoid" classification), ultimately yield the complex structure of toosendanin. researchgate.netresearchgate.net

The identification of key enzymes like MtOSC1 is crucial, as it provides a foundation for potentially using synthetic biology and metabolic engineering approaches to produce toosendanin in engineered microbial hosts. nih.govresearchgate.netfrontiersin.org

Chemical Synthesis and Structural Modification Research of Toosendanin

Total Synthesis Approaches for Toosendanin

The total synthesis of toosendanin is a complex undertaking due to its tetracyclic framework and numerous stereocenters. nih.gov The core structure is a cyclopentanoperhydrophenanthrene, a molecular framework shared with mammalian steroids and hormones, featuring four fused, non-planar rings and 14 stereocenters. nih.gov

Current research efforts have largely focused on the synthesis of key fragments of the toosendanin molecule. A notable achievement has been the synthesis of the AB-ring fragment, which features a cis-decalin system with a hemiacetal. This was accomplished in a 23-step synthesis starting from mesityl oxide. Key reactions in this synthesis included a stereoselective reduction and a successful deprotection step to yield the final AB-ring fragment.

Another synthetic strategy has centered on the CD-ring fragment. Researchers have developed a 14-step synthesis to create a 4-acetoxy CD fragment analogue from mesityl oxide and acetylacetone. nih.gov This approach utilized crucial cyclization reactions such as the Robinson annulation, an aldol (B89426) condensation, and a Nazarov cyclization. nih.gov

Despite these advances in fragment synthesis, a complete total synthesis of toosendanin that can produce large quantities of the natural product or its derivatives remains a significant challenge. nih.gov This difficulty has spurred interest in alternative approaches, such as function-oriented synthesis (FOS). nih.gov

Semi-Synthetic Strategies for Toosendanin Derivatives

Semi-synthesis, which involves the chemical modification of the natural toosendanin molecule, has been a more accessible and widely used strategy to generate derivatives. These studies have been instrumental in identifying the functional groups crucial for its biological activities.

One common modification involves the C-28 hydroxyl group. For instance, a toosendanin-succinate (TSN-S) derivative was synthesized by reacting toosendanin with succinic anhydride (B1165640) in the presence of anhydrous sodium acetate. plos.org This modification at the C-28 position was found to have a limited impact on the compound's activity, making it a suitable point for attaching linkers for further studies, such as affinity chromatography. plos.org

Other semi-synthetic approaches have explored modifications at various other positions on the toosendanin molecule. For example, derivatives have been created by introducing a methylpropionyl group to the hemiacetal hydroxy moiety, which was found to enhance its trypanocidal activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Toosendanin and its Analogues

Structure-activity relationship (SAR) studies are crucial for understanding which parts of the toosendanin molecule are essential for its biological effects and for guiding the design of more potent and selective derivatives.

Key findings from SAR studies have highlighted the importance of specific functional groups:

The Epoxide Moiety: The epoxide group at C-14–15 is considered essential for the potent trypanocidal and anti-botulinum activity of toosendanin. nih.gov

The Acetoxy Group: The 4-acetoxy group is also critical for its anti-botulinum activity.

The Furan (B31954) Ring: Interestingly, the furan ring has been found to be dispensable for anti-botulinum activity. Semi-synthetic analogues lacking this moiety retained a significant portion of their bioactivity.

The 3-O-acetyl and 7-hydroxyl Groups: These groups are presumed to be important for the compound's trypanocidal activity. nih.gov

Quantitative structure-activity relationship (QSAR) studies have also been employed to correlate the structural features of toosendanin derivatives with their insecticidal activity. acs.org These studies have shown that factors such as electronic distribution and steric factors significantly influence the insecticidal properties of these compounds. acs.org

Design and Synthesis of Novel Toosendanin Derivatives

The design and synthesis of novel toosendanin derivatives are driven by the insights gained from SAR studies, with the goal of creating analogues with improved biological profiles.

Researchers have synthesized a variety of novel derivatives by modifying different parts of the toosendanin scaffold. For instance, in one study, a series of derivatives were investigated for their activity against triple-negative breast cancer (TNBC) cell lines. researchgate.netnih.gov The results indicated that both toosendanin and a specific derivative, compound 11, exhibited excellent antitumor activity. researchgate.netnih.gov

Another approach has been the synthesis of hybrid molecules. For example, derivatives have been created by combining the toosendanin structure with other pharmacologically active moieties. While specific examples for toosendanin are emerging, this strategy is common in natural product chemistry to enhance activity. mdpi.com

The synthesis of these novel derivatives often involves multi-step reaction sequences. For example, the synthesis of a 4-acetoxy CD fragment analogue involved 14 steps, showcasing the complexity of these synthetic endeavors. nih.gov

Chemical Modification Strategies for Enhanced Biological Activity of Toosendanin

Chemical modification strategies aim to enhance the biological activity, selectivity, and pharmacokinetic properties of toosendanin. These modifications are often guided by a deep understanding of its mechanism of action and structure-activity relationships.

One key strategy is site-selective structural modification . This allows for precise changes to the toosendanin molecule to improve its properties. For example, modifications at the C-28 hydroxyl group have been explored to create probes for identifying cellular targets. plos.org

Another strategy is the application of function-oriented synthesis (FOS) . This approach focuses on creating simpler analogues that retain the key structural features responsible for the biological activity of the natural product. nih.gov This can lead to the development of derivatives that are easier to synthesize and may have improved therapeutic profiles.

Furthermore, modifications can be designed to enhance specific biological activities. For example, to improve its anticancer efficacy, researchers are exploring ways to improve toosendanin's targeting to cancer cells, potentially through conjugation with targeting ligands or encapsulation in drug delivery systems. cjnmcpu.com The introduction of different acyl groups at the 29-O-position is another area of active investigation. arabjchem.org

The table below summarizes some of the synthesized toosendanin derivatives and their reported biological activities.

DerivativeModificationReported Biological Activity
Toosendanin-succinate (TSN-S) Succinate group at C-28 hydroxylUsed as a probe for affinity chromatography plos.org
Derivative 11 Undisclosed modificationExcellent antitumor activity against TNBC cell lines researchgate.netnih.gov
Methylpropionyl derivative Methylpropionyl group at hemiacetal hydroxyEnhanced trypanocidal activity nih.gov
Furan-lacking analogue Removal of the furan ringRetained 80% of anti-botulinum bioactivity

Advanced Analytical Methodologies for Toosendanin Quantification and Characterization

Advanced Chromatographic Techniques

Modern chromatography provides the foundation for the separation and quantification of Toosendanin from complex mixtures. High-performance liquid chromatography (HPLC) and its advanced iteration, ultra-high performance liquid chromatography (UHPLC), often coupled with mass spectrometry, are the primary tools for this analysis.

High-Performance Liquid Chromatography (HPLC) Method Development for Toosendanin

HPLC methods have been established for the separation and determination of Toosendanin. These methods typically utilize reversed-phase C18 columns. biomart.cnmdpi.com Gradient elution systems, commonly employing a mixture of water and acetonitrile, are used to achieve effective separation. biomart.cn For instance, one method used a short C18 column (50 x 2.0 mm, 3.5 µm) with a water/acetonitrile gradient for the rapid determination of Toosendanin in botanical extracts. biomart.cn Another approach involved an improved transonic extraction followed by HPLC separation for analysis in the bark of Melia toosendan. mdpi.com A high-performance liquid chromatography coupled with a charged aerosol detector (HPLC-CAD) method has also been developed for its quantification. giottobiotech.com

Table 1: Examples of HPLC Methods for Toosendanin Analysis

Parameter Method 1 biomart.cn Method 2 nih.gov
Column Short C18 reversed-phase (50 x 2.0 mm, 3.5 µm) Dikma Spursil C18 (150 × 2.1 mm, 3.5 µm)
Mobile Phase Water/Acetonitrile gradient 85% Methanol:Water (v/v) with 0.025% Formic Acid
Flow Rate Not specified 0.25 mL/min

| Detection | Tandem Mass Spectrometry (MS/MS) | Tandem Mass Spectrometry (MS/MS) |

Ultra-High Performance Liquid Chromatography (UHPLC) coupled with Mass Spectrometry for Toosendanin Analysis

UHPLC systems, known for their high resolution and speed, are frequently coupled with mass spectrometry for Toosendanin analysis. dntb.gov.uathermofisher.com UHPLC-Quadrupole-Time of Flight Mass Spectrometry (UHPLC-Q-TOF/MS) has been instrumental in identifying metabolites of Toosendanin. dntb.gov.uathermofisher.com For these studies, chromatographic separation is often achieved on a C18 column with a gradient mobile phase consisting of water and acetonitrile, both containing 0.1% formic acid. dntb.gov.ua

For quantitative purposes, UHPLC coupled with a triple quadrupole mass spectrometer (UHPLC-QQQ/MS) offers high sensitivity and selectivity. dntb.gov.ua This setup allows for quantification in multiple reaction monitoring (MRM) mode, which significantly improves upon earlier methods that used single stage MS ions and had unsatisfactory sensitivity and dynamic ranges. dntb.gov.ua

Table 2: UHPLC-MS System Parameters for Toosendanin Analysis

Parameter UHPLC-Q-TOF/MS (Metabolite ID) dntb.gov.ua UPLC-MS (Pharmacokinetics) researchgate.net
Instrument Agilent 1290 Infinity UHPLC with 6550 Q-TOF/MS Waters Acquity UPLC™ with Quadrupole MS
Column Not specified Acquity UPLC™ BEH C18 (1.7 µm)
Mobile Phase A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid (Gradient) Acetonitrile and Water (Gradient)
Ionization Mode Electrospray Ionization (ESI) Electrospray Ionization (ESI), Negative

| Application | Identification of in vitro metabolites | Pharmacokinetic study in rats |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications for Toosendanin

LC-MS/MS is a powerful technique for the sensitive and specific quantification of Toosendanin, particularly in biological samples. dntb.gov.uanih.gov These methods are characterized by their rapid run times and simple sample preparation, often involving liquid-liquid extraction or protein precipitation. dntb.gov.uanih.gov

Developed LC-MS/MS methods have been successfully applied to pharmacokinetic studies of Toosendanin in rats. dntb.gov.uanih.gov These assays typically use a C18 column and a triple-quadrupole tandem mass spectrometer operating in negative ion electrospray ionization (ESI) mode. dntb.gov.uanih.gov The quantification is performed using multiple reaction monitoring (MRM), which monitors specific precursor-to-product ion transitions, ensuring high selectivity and sensitivity. For Toosendanin, a common transition monitored is m/z 573.1 → 531.1. dntb.gov.uanih.gov

Spectroscopic Characterization Methods for Toosendanin

Spectroscopic techniques are indispensable for the structural elucidation and identification of Toosendanin. biomart.cnnih.gov Mass spectrometry, particularly with electrospray ionization (ESI), has been extensively used for its characterization. biomart.cndntb.gov.ua

Analysis by tandem mass spectrometry (MS/MS and even MS³) in both positive and negative ion modes provides complementary and structurally significant information. biomart.cn In negative ESI mode, the transition from the deprotonated molecule [M-H]⁻ at m/z 573.2 to the product ion at m/z 531.2 is a characteristic fragmentation used for identification and quantification. dntb.gov.ua In positive mode, the sodium adduct ion [M+Na]⁺ is often observed. nbbiolab.com Different fragmentation patterns generated at various collision energies help in confirming the identity of the compound in complex samples. biomart.cn The absolute configuration of Toosendanin has also been definitively established through single-crystal X-ray diffraction analysis. nih.gov

Immunochemical Assays for Toosendanin Detection (e.g., IC-ELISA)

Immunochemical methods, specifically enzyme-linked immunosorbent assays (ELISAs), have been developed as alternative tools for the quantification of Toosendanin. dntb.gov.uadntb.gov.ua These assays offer a convenient option for monitoring Toosendanin residues. dntb.gov.ua

The development of these immunoassays required the synthesis of haptens, such as 28-hemisuccinyl-Toosendanin (TSN-S) and 28-hemiglutaryl-Toosendanin (TSN-G). dntb.gov.ua These haptens were then conjugated to carrier proteins like bovine serum albumin (BSA) to create immunogens (e.g., TSN-G-BSA and TSN-S-BSA) for immunizing rabbits to produce polyclonal antibodies. dntb.gov.ua

Both direct and indirect competitive ELISAs (ic-ELISA) have been established. dntb.gov.ua In the indirect competitive ELISA, a selected antibody and coating antigen are used, while the direct competitive format utilizes an enzyme-labeled tracer. dntb.gov.ua These developed ELISAs have shown good correlation with HPLC analysis results for the determination of Toosendanin in fortified samples such as cabbage, tomato, and apple. dntb.gov.ua

Table 3: Performance of Competitive ELISAs for Toosendanin Detection dntb.gov.ua

Assay Type IC₅₀ (µg/mL) Detection Limit (µg/mL)
Indirect Competitive ELISA 1.023 0.009

| Direct Competitive ELISA | 0.840 | 0.014 |

Quantification of Toosendanin in Complex Biological Matrices (Preclinical Research)

The quantification of Toosendanin in complex biological matrices like rat plasma is crucial for preclinical research, especially for pharmacokinetic studies. dntb.gov.uaresearchgate.netnih.gov Sensitive and robust analytical methods based on UPLC-MS and LC-MS/MS have been developed and validated for this purpose. dntb.gov.uaresearchgate.netnih.gov

These methods demonstrate good linearity over a specific concentration range and are characterized by their low limit of quantification (LLOQ), good accuracy, and precision. researchgate.netnih.gov Sample preparation typically involves protein precipitation or liquid-liquid extraction with solvents like diethyl ether to isolate the analyte from plasma components. dntb.gov.uanih.gov An internal standard, such as Andrographolide or Usolic acid, is commonly used to ensure accuracy and reproducibility. researchgate.netdntb.gov.uanih.gov The validated methods have been successfully applied to determine the pharmacokinetic profile of Toosendanin in rats following oral or intravenous administration. researchgate.netnih.gov

Table 4: Summary of Methods for Toosendanin Quantification in Rat Plasma

Parameter Method 1 nih.gov Method 2 researchgate.net Method 3 dntb.gov.ua
Analytical Method LC-MS/MS UPLC-MS UHPLC-QQQ/MS
Internal Standard Andrographolide Usolic acid Not specified
Linearity Range 3.125-500 ng/mL 0.02-3.0 µg/mL 10-5,000 ng/mL
LLOQ Not specified 20 ng/mL 10 ng/mL
Extraction Recovery 71.8-73.5% 74.3-80.7% Not specified
Intra-day Precision <8.5% 8.8-13.8% Not specified
Inter-day Precision <8.5% <13.9% Not specified

| Application | Pharmacokinetic study | Pharmacokinetic study | Quantitative analysis |

Preclinical Pharmacological and Biological Activity Investigations of Toosendanin

Antineoplastic and Anticancer Research

Research into Toosendanin has demonstrated its potential as a multifaceted anticancer compound, capable of affecting various biological processes within cancer cells. researchgate.net These activities have been observed across a wide range of cancer types, indicating a broad spectrum of action.

Broad-Spectrum Activity in Diverse Cancer Cell Lines (In Vitro Models)

Toosendanin has shown significant inhibitory effects against a variety of human cancer cell lines in laboratory settings. researchgate.net Its cytotoxic activity has been documented in cancers of the breast, colon, liver, and in glioblastoma and oral squamous cell carcinoma. researchgate.netnih.gov Studies have also reported its efficacy in gastric cancer, Ewing's sarcoma, and various lymphoma cell lines. spandidos-publications.comspandidos-publications.com The compound's ability to suppress the growth of these diverse cancer cells highlights its broad-spectrum antineoplastic potential. researchgate.net

For instance, Toosendanin has been shown to be effective against colorectal cancer cells and has demonstrated cytotoxicity in human promyelocytic leukemia HL-60 cells. nih.govspandidos-publications.com Furthermore, its anticancer effects have been observed in glioma cells, including U87MG and LN18 lines, as well as in prostate cancer cells. nih.govmedchemexpress.com The compound also exhibits inhibitory properties against hepatocellular carcinoma and lymphoma U937 cells. researchgate.netspandidos-publications.com

Below is a table summarizing the in vitro anticancer activity of Toosendanin across various cancer cell lines.

Cancer TypeCell Line(s)Observed Effects
Colorectal CancerSW480Inhibition of cell viability spandidos-publications.com
Gastric CancerMKN-45, AGS, HGC-27, SGC-7901Inhibition of proliferation, induction of apoptosis spandidos-publications.com
GliomaU87MG, LN18, U87, C6Inhibition of proliferation, induction of apoptosis nih.gov
LeukemiaHL-60Inhibition of proliferation, induction of apoptosis nih.gov
Ewing's SarcomaSK-ES-1Suppression of cell viability, induction of apoptosis spandidos-publications.com
LymphomaU937Induction of apoptosis spandidos-publications.com
Oral Squamous Cell CarcinomaCAL27, HN6Inhibition of cell viability, induction of apoptosis nih.gov
Prostate CancerDU145, LNCaPSuppression of proliferation, enhanced apoptosis medchemexpress.com
Diffuse Large B-Cell Lymphoma-Induction of apoptosis, cell cycle arrest nih.gov

Efficacy in Xenograft and Other In Vivo Cancer Models

The anticancer potential of Toosendanin observed in vitro has been substantiated by studies using animal models. nih.govnih.govspandidos-publications.com In these in vivo investigations, Toosendanin has been shown to significantly inhibit tumor growth in mice bearing xenografts of human cancer cells. nih.govspandidos-publications.com

A study on colorectal cancer demonstrated that administration of Toosendanin significantly inhibited tumor growth in a mouse xenograft model. spandidos-publications.com Similarly, in a glioma xenograft model using U87MG cells, Toosendanin effectively suppressed tumor growth. nih.gov Research on oral squamous cell carcinoma also confirmed the compound's in vivo antitumor activity in a patient-derived xenograft (PDX) model, where it markedly reduced tumor size. nih.gov Furthermore, Toosendanin has been shown to reduce prostate cancer tumor growth in vivo. medchemexpress.com These findings from xenograft models provide crucial evidence for the potential therapeutic efficacy of Toosendanin in a preclinical setting. nih.govnih.govchampionsoncology.comxn--9kr57xk9fjp6a.com

The following table summarizes the in vivo efficacy of Toosendanin in various cancer xenograft models.

Cancer TypeXenograft ModelKey Findings
Colorectal CancerMouse xenograft modelSignificantly inhibited CRC growth spandidos-publications.com
GliomaNude mice with U87MG cell xenograftsSuppressive effect on tumor growth nih.gov
Oral Squamous Cell CarcinomaPatient-derived xenograft (PDX) modelSignificantly reduced tumor size nih.gov
Prostate CancerIn vivo experimentsReduced PCa tumor growth medchemexpress.com
Pancreatic CancerMouse pancreatic cancer modelsEvident repression of xenograft tumor growth researchgate.net

Modulatory Effects on Cancer Cell Proliferation

A key aspect of Toosendanin's anticancer activity is its ability to modulate the proliferation of cancer cells. spandidos-publications.com Numerous studies have reported that Toosendanin inhibits the proliferation of a wide array of cancer cell types in a dose-dependent manner. nih.govspandidos-publications.com

In human promyelocytic leukemia HL-60 cells, Toosendanin was found to inhibit proliferation with an IC50 value of 28 ng/mL after 48 hours. nih.gov Similarly, in colorectal cancer SW480 cells, it significantly suppressed cell proliferation in a dose- and time-dependent manner, with IC50 values of 0.3493 µM for 24 hours and 0.1059 µM for 48 hours. spandidos-publications.com Studies on gastric cancer MKN-45 cells also showed that the inhibitory rates on cell proliferation increased with higher concentrations and longer exposure to Toosendanin. spandidos-publications.com Furthermore, Toosendanin has been shown to effectively inhibit the proliferation of glioma cells and prostate cancer cells. nih.govmedchemexpress.com

The table below details the inhibitory effects of Toosendanin on the proliferation of various cancer cell lines.

Cell LineCancer TypeKey Findings on Proliferation
HL-60Human Promyelocytic LeukemiaInhibited proliferation in a dose-dependent manner nih.gov
SW480Colorectal CancerSignificantly suppressed cell proliferation in a dose- and time-dependent manner spandidos-publications.com
MKN-45Human Gastric CancerInhibitory rates on proliferation increased with rising concentration and time spandidos-publications.com
U87MG and LN18GliomaEffectively inhibited glioma cell proliferation nih.gov
DU145 and LNCaPProstate CancerSuppressed PCa cell proliferation medchemexpress.com
CAL27 and HN6Oral Squamous Cell CarcinomaInhibited cell proliferation at lower doses nih.gov

Apoptosis Induction in Cancer Cells

A significant mechanism through which Toosendanin exerts its anticancer effects is the induction of apoptosis, or programmed cell death, in cancer cells. spandidos-publications.comspandidos-publications.comnih.gov This has been consistently observed across various cancer cell lines. spandidos-publications.comspandidos-publications.comnih.gov

In human promyelocytic leukemia HL-60 cells, Toosendanin-induced apoptosis was confirmed by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov Similar findings were reported in Ewing's sarcoma cells, where Toosendanin upregulated Bax expression and downregulated Bcl-2, thereby altering the Bax/Bcl-2 ratio and triggering the mitochondrial apoptotic pathway. spandidos-publications.com Studies on gastric cancer MKN-45 cells and colorectal cancer SW480 cells also demonstrated that Toosendanin effectively induces apoptosis. spandidos-publications.comspandidos-publications.com Furthermore, the compound has been shown to induce apoptosis in glioma cells and prostate cancer cells. nih.govmedchemexpress.com

The pro-apoptotic effects of Toosendanin are summarized in the table below.

Cell LineCancer TypeMechanisms of Apoptosis Induction
HL-60Human Promyelocytic LeukemiaIncrease of pro-apoptotic protein Bax, decrease of anti-apoptotic protein Bcl-2 nih.gov
SK-ES-1Human Ewing's SarcomaUpregulation of Bax, downregulation of Bcl-2, activation of mitochondrial apoptotic pathway spandidos-publications.com
MKN-45Human Gastric CancerInduced apoptosis, potentially through miR-23a-3p-mediated downregulation of BCL2 spandidos-publications.comingentaconnect.com
SW480Colorectal CancerDose-dependently induced cell apoptosis spandidos-publications.com
U87MG and LN18GliomaEffectively induces apoptosis nih.gov
DU145 and LNCaPProstate CancerEnhanced apoptosis medchemexpress.com

Cell Cycle Arrest in Cancer Cell Lines

In addition to inducing apoptosis, Toosendanin has been found to cause cell cycle arrest in several cancer cell lines, thereby halting their proliferation. spandidos-publications.comnih.govspandidos-publications.com

In human promyelocytic leukemia HL-60 cells, the growth inhibition caused by Toosendanin was attributed in part to S phase arrest. nih.gov Similarly, in colorectal cancer SW480 cells, Toosendanin induced cell cycle arrest in the S phase. spandidos-publications.com In contrast, a study on human gastric cancer MKN-45 cells found that the cell cycle was arrested at the G1 phase with increasing concentrations of Toosendanin. spandidos-publications.com Research on glioma cells has also indicated that Toosendanin treatment leads to a significantly higher ratio of cells in the G0/G1 phase of the cell cycle. nih.gov Furthermore, Toosendanin has been shown to induce cell cycle arrest in Diffuse Large B-Cell Lymphoma cells. nih.gov

The following table outlines the effects of Toosendanin on the cell cycle in different cancer cell lines.

Cell LineCancer TypePhase of Cell Cycle Arrest
HL-60Human Promyelocytic LeukemiaS phase nih.gov
SW480Colorectal CancerS phase spandidos-publications.com
MKN-45Human Gastric CancerG1 phase spandidos-publications.com
U87MG and LN18GliomaG0/G1 phase nih.gov
Diffuse Large B-Cell Lymphoma-Not specified
OSCC cellsOral Squamous Cell CarcinomaS-phase researchgate.net

Inhibition of Cancer Cell Migration and Invasion

The metastatic spread of cancer is a major cause of mortality, and the ability to inhibit cancer cell migration and invasion is a critical aspect of anticancer therapy. mdpi.com Toosendanin has demonstrated the potential to inhibit these processes in preclinical studies.

In glioma cells, Toosendanin significantly inhibited both wound healing and the invasion ability of U87MG and LN18 cells in a dose-dependent manner. nih.gov A study on pancreatic cancer showed that Toosendanin consistently inhibited the migration and invasion of pancreatic cancer cells in a dose-dependent fashion. researchgate.net Furthermore, in prostate cancer cells, Toosendanin treatment suppressed cell migration and invasion. medchemexpress.com A related compound, isotoosendanin, has also been shown to reduce the migration and invasion of triple-negative breast cancer cells. nih.gov

The inhibitory effects of Toosendanin on cancer cell migration and invasion are summarized below.

Cell Line(s)Cancer TypeEffects on Migration and Invasion
U87MG and LN18GliomaSignificantly inhibited wound healing and invasion ability in a dose-dependent manner nih.gov
Pancreatic cancer cellsPancreatic CancerConsistently inhibited migration and invasion dose-dependently researchgate.net
DU145 and LNCaPProstate CancerSuppressed PCa cell migration and invasion medchemexpress.com
MDA-MB-231, BT549, 4T1Triple-Negative Breast CancerIsotoosendanin reduced cell migration and invasion nih.gov

Reversal of Chemotherapeutic Drug Resistance Mechanisms

Toosendanin (TSN) has demonstrated potential in overcoming resistance to conventional chemotherapy in various cancer models. Its mechanisms of action are multifaceted, primarily involving the modulation of key cellular pathways and proteins responsible for multidrug resistance (MDR).

One of the principal mechanisms by which cancer cells develop resistance is through the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell. Research has shown that toosendanin can counteract this. In human breast cancer cells resistant to adriamycin (ADM), toosendanin was found to significantly reduce the expression of ABCB1, the gene that codes for P-gp. nih.gov This reduction in P-gp levels leads to an increased intracellular accumulation of adriamycin, particularly within the nucleus, thereby restoring the drug's cytotoxic efficacy. nih.gov

Furthermore, toosendanin has been identified as a novel inhibitor of the phosphoinositide 3-kinase (PI3K) pathway. nih.gov The PI3K/Akt signaling cascade is frequently hyperactivated in cancer and plays a crucial role in cell survival, proliferation, and drug resistance. Toosendanin was observed to suppress the adriamycin-induced phosphorylation of Akt, a key downstream effector of PI3K. nih.gov This effect is attributed to the downregulation of the PI3K catalytic subunits p110α and p110β. nih.gov The inhibitory effect on the PI3K pathway was noted to be specific to breast cancer cells, as it was not observed in normal human cells. nih.gov

Another significant mechanism involves the inhibition of autophagy. Autophagy can act as a survival mechanism for cancer cells under the stress of chemotherapy, thus contributing to drug resistance. nih.govmdpi.com Toosendanin functions as a late-stage autophagy inhibitor. nih.gov It has been shown to sensitize triple-negative breast cancer (TNBC) cells to the chemotherapeutic drug irinotecan and its active metabolite, SN-38. nih.govmdpi.com Toosendanin achieves this by elevating the lysosomal pH, which impairs the degradative function of lysosomes and blocks the autophagic flux, rather than by preventing the fusion of autophagosomes with lysosomes. nih.gov This inhibition of autophagy enhances the apoptotic effects of chemotherapy. nih.gov

The combination of toosendanin with conventional chemotherapeutic agents has shown synergistic effects. For instance, in a 4T1 breast cancer model, the combination of toosendanin and adriamycin resulted in a tumor inhibition rate of nearly 90%. nih.gov Similarly, in a mouse xenograft model of TNBC, toosendanin sensitized the cancer cells to irinotecan-induced cell death. nih.gov

Cancer TypeChemotherapeutic AgentMechanism of Resistance Reversal by Toosendanin
Human Breast CancerAdriamycin (ADM)Inhibition of PI3K pathway (downregulation of p110α and p110β); Reduction of ABCB1 (P-glycoprotein) expression, leading to increased intracellular drug accumulation. nih.gov
Triple-Negative Breast Cancer (TNBC)Irinotecan / SN-38Inhibition of late-stage autophagy by elevating lysosomal pH, which blocks autophagic flux. nih.govmdpi.com

Antiviral Research

Toosendanin has emerged as a compound with broad-spectrum antiviral activity, demonstrating efficacy against a range of viruses in both laboratory and animal studies. nih.govnih.gov

In vitro studies have confirmed toosendanin's potent inhibitory effects against several viruses. It has shown high efficacy against Severe fever with thrombocytopenia syndrome virus (SFTSV), a tick-borne bunyavirus, and the emerging SARS-CoV-2. nih.govnih.gov Its antiviral activity extends to another bunyavirus, Rift Valley fever virus (RVFV). frontiersin.org Research has also documented its inhibitory activity against Influenza A virus (IAV) nih.govfrontiersin.org, Porcine reproductive and respiratory syndrome virus (PRRSV) in Marc-145 cells and primary porcine alveolar macrophages (PAMs) nih.gov, and African swine fever virus (ASFV) in PAMs. nih.gov Furthermore, toosendanin has been reported to inhibit Hepatitis C virus (HCV) infection. nih.govresearchgate.net

VirusCell Line/SystemReported Efficacy (EC₅₀/IC₅₀)
Severe fever with thrombocytopenia syndrome virus (SFTSV)HUVEC cellsHigh inhibition potency noted. nih.govnih.gov
SARS-CoV-2Vero E6 cellsIC₅₀ = 0.24 μM. frontiersin.org
Rift Valley fever virus (RVFV)Vero E6 cellsIC₅₀ = 0.13 μM. frontiersin.org
Influenza A Virus (H1N1, H3N2)MDCK cellsEC₅₀ = 0.69 ± 0.1 µM (H1N1); EC₅₀ = 0.63 ± 0.3 µM (H3N2). frontiersin.org
Porcine reproductive and respiratory syndrome virus (PRRSV)Marc-145 cells & PAMsEC₅₀: 0.16–0.20 μM. nih.gov
African swine fever virus (ASFV)Porcine alveolar macrophages (PAMs)EC₅₀ = 0.085 μM. nih.gov

The antiviral effects of toosendanin observed in vitro have been substantiated in animal models. In mouse models of SFTSV infection, treatment with toosendanin significantly reduced the viral load and mitigated histopathological changes. nih.govnih.gov Similarly, in mice infected with Influenza A virus, oral pretreatment with toosendanin led to an increased survival rate. nih.gov These findings underscore the potential of toosendanin as a therapeutic agent for viral infections.

The mechanisms through which toosendanin exerts its antiviral effects are diverse and appear to be virus-specific, targeting different stages of the viral life cycle.

Inhibition of Viral Entry : For SFTSV and RVFV, toosendanin acts at an early stage of infection by inhibiting viral internalization into the host cell. nih.govfrontiersin.org It also interferes with the internalization of ASFV in porcine macrophages. nih.gov

Targeting Viral Proteins : In the case of Influenza A virus, toosendanin's mechanism involves altering the subcellular localization of the viral RNA polymerase PA protein, which is crucial for viral replication. nih.gov

Modulation of Host Immune Response : Toosendanin's antiviral activity against PRRSV is linked to its ability to modulate the host's innate immune response. It upregulates the expression of the gamma-interferon-inducible protein 16 (IFI16). nih.gov This, in turn, activates caspase-1 and induces the maturation of interleukin-1β (IL-1β), a cytokine that has been shown to inhibit PRRSV replication. nih.gov Against ASFV, toosendanin upregulates the host interferon-stimulated gene (ISG) IRF1. nih.gov For HCV, it was found to enhance the effects of alpha interferon. nih.govresearchgate.net

This multi-pronged approach, targeting both viral components and host factors, contributes to the broad-spectrum antiviral profile of toosendanin. nih.gov

Neuropharmacological Research

Toosendanin exhibits significant neuropharmacological activity, primarily characterized by its effects on synaptic transmission. It is recognized as a selective presynaptic inhibitor. nih.gov

The action of toosendanin on neurotransmitter release is complex, typically presenting a biphasic effect at the neuromuscular junction: an initial, transient facilitation of release, followed by a prolonged period of inhibition. nih.govnih.gov

The initial stimulatory phase is believed to result from the activation of voltage-dependent calcium channels. nih.govnih.gov Further investigation into its mechanism revealed that toosendanin inhibits large-conductance Ca²⁺-activated K⁺ (BK) channels in hippocampal neurons. nih.gov By reducing the open probability and shortening the open time of these channels, toosendanin can lead to a broadening of the action potential at the presynaptic terminal, thereby enhancing Ca²⁺ influx and facilitating neurotransmitter release. nih.gov Prolonged exposure to toosendanin has been shown to cause a continuous, irreversible increase in Ca²⁺ influx, specifically through L-type calcium channels, which can lead to intracellular calcium overload. nih.gov

Toosendanin's inhibitory effect is also central to its anti-botulismic properties. Botulinum neurotoxin A (BoNT/A) acts by cleaving SNAP-25, a protein essential for the fusion of synaptic vesicles with the presynaptic membrane, thereby blocking neurotransmitter release. nih.gov Toosendanin has been shown to make synaptosomes completely resistant to this cleavage by BoNT/A. nih.gov The proposed mechanism is that toosendanin blocks the toxin's access to its substrate, SNAP-25, thus preserving the integrity of the release machinery. nih.gov

Regulation of Ion Channel Function (e.g., Potassium Channels, Calcium Channels)

Toosendanin has been shown to modulate the function of specific ion channels, which is believed to contribute to its diverse biological activities, including its effects on neurotransmitter release.

Potassium Channels: Research on pyramidal neurons isolated from the rat hippocampal CA1 region demonstrated that toosendanin inhibits large-conductance Ca(2+)-activated K(+) (BK) channels. nih.gov This inhibition is concentration-dependent and occurs through a reduction in the channel's open probability and unitary current amplitude. nih.gov Toosendanin shortens the open dwell time of these channels by decreasing the slow open time constant. nih.gov The effect is partially reversible and is influenced by intracellular calcium concentrations; higher Ca(2+) levels diminish the efficacy of toosendanin's inhibitory action. nih.gov This inhibition of BK channels is proposed as a potential explanation for the toosendanin-induced facilitation of neurotransmitter release. nih.gov

Calcium Channels: Studies on NG108-15 cells using whole-cell patch-clamp recording have revealed that prolonged exposure to toosendanin leads to a continuous, concentration- and time-dependent increase in Ca(2+) influx. nih.gov This action is suggested to cause an overload of intracellular Ca(2+). nih.gov Specifically, toosendanin was found to significantly increase the currents of nifedipine-sensitive L-type calcium channels. nih.gov In contrast, it did not affect nifedipine-resistant or ω-conotoxin MVIIC-sensitive calcium channels. nih.gov

Table 1: Effects of Toosendanin on Ion Channel Function
Ion Channel TypeCell/Tissue TypeObserved EffectMechanism
Large-conductance Ca(2+)-activated K(+) (BK) channelsRat hippocampal pyramidal neuronsInhibitionReduces open probability and unitary current amplitude; shortens open dwell time. nih.gov
Nifedipine-sensitive L-type Ca(2+) channelsNG108-15 cellsIncreased Current/InfluxSignificantly increased L-type currents, leading to continuous Ca(2+) influx. nih.gov
Nifedipine-resistant/ω-conotoxin MVIIC-sensitive Ca(2+) channelsNG108-15 cellsNo effectCurrents were not affected by toosendanin exposure. nih.gov

Mechanisms of Antagonism Against Botulinum Neurotoxins

Toosendanin has been identified as an effective agent against botulism in experimental settings, and research has focused on elucidating its mechanisms of antagonism against botulinum neurotoxins (BoNTs). nih.govnih.gov Its action appears to target the process of toxin translocation into the neuronal cytosol.

One key mechanism is the interference with the formation of the toxin's pore in the cell membrane. nih.gov The light chain of the neurotoxin, which is a protease, must translocate through a channel formed by the heavy chain to reach the cytosol and cleave SNARE proteins, thereby blocking neurotransmitter release. nih.gov Using the inside-out single-channel recording patch-clamp technique on PC12 cells, studies have shown that toosendanin delays the formation of the BoNT/A-induced channel and reduces the size of these channels. nih.gov This suggests that toosendanin's antibotulismic effect may occur by physically interfering with toxin translocation. nih.gov

Further studies using rat cerebral synaptosomes demonstrated that toosendanin made the synaptosomes completely resistant to the cleavage of SNAP-25 by BoNT/A. nih.gov Even after the toxin had already bound to the synaptosomes, toosendanin could still partially antagonize this cleavage. nih.gov However, it did not prevent the light chain of BoNT/A from cleaving SNAP-25 in an already-prepared synaptosomal membrane fraction, indicating that toosendanin does not inhibit the enzyme itself but rather blocks the toxin's access to its substrate in the cytosol. nih.gov

Research on isolated mouse phrenic nerve-hemidiaphragm preparations showed that toosendanin can delay the onset of muscle paralysis induced by BoNT serotypes A, B, and E when added before the toxin. scispace.com However, it had little to no effect if applied 30 minutes after the toxin, further supporting the hypothesis that its primary action is the inhibition of BoNT translocation. scispace.com A single-molecule assay confirmed that toosendanin selectively stops the light chain translocation step of BoNT/A and BoNT/E with subnanomolar potency. nih.gov

Table 2: Toosendanin's Antagonistic Activity Against Botulinum Neurotoxin (BoNT) Serotypes
BoNT SerotypeExperimental ModelObserved Effect of Toosendanin
BoNT/AMouse phrenic nerve-hemidiaphragmDelayed onset of muscle paralysis. scispace.com
BoNT/ARat cerebral synaptosomesPrevented BoNT/A-mediated cleavage of SNAP-25. nih.gov
BoNT/APC12 cell membraneDelayed channel formation and reduced channel size. nih.gov
BoNT/BMouse phrenic nerve-hemidiaphragmDelayed onset of muscle paralysis; a 30-min pre-treatment with 1 µM TSN resulted in a 2.2-fold increase in the time to 50% muscle paralysis. scispace.com
BoNT/EMouse phrenic nerve-hemidiaphragmDelayed onset of muscle paralysis. scispace.com

Anti-Inflammatory Research

Toosendanin, a triterpenoid (B12794562) extracted from Melia toosendan, has been reported to possess anti-inflammatory activities in addition to its other pharmacological properties. nih.govresearchgate.net While much of the recent research has focused on other areas, its anti-inflammatory capacity is a recognized characteristic of the compound. This activity is thought to contribute to its therapeutic potential in various conditions. For instance, its effectiveness in modulating osteoclastogenesis is partly linked to its influence on inflammatory signaling pathways. nih.gov Similarly, the chronic low-grade inflammation associated with obesity is another area where the anti-inflammatory effects of toosendanin could be relevant.

Anti-Obesity Research

Preclinical studies have investigated the anti-adipogenic effect of toosendanin, suggesting its potential as a natural anti-obesity agent. nih.gov In vitro experiments using 3T3-L1 preadipocytes showed that toosendanin dose-dependently reduces lipid accumulation. nih.govresearchgate.net

The mechanism behind this effect involves the significant downregulation of both mRNA and protein levels of key adipogenic factors, including:

Adipocytokines: Adiponectin and leptin. nih.govresearchgate.net

Transcription Factors: CCAAT/enhancer binding proteins α (C/EBP-α) and peroxisome proliferator-activated receptor γ (PPAR-γ). nih.govresearchgate.net

Lipogenic Enzymes: Fatty acid synthase (FAS) and acetyl-CoA carboxylase (ACC). nih.govresearchgate.net

Further investigation into the molecular pathway revealed that toosendanin activates the Wnt/β-catenin signaling pathway. nih.gov It was observed to increase the expression of low-density lipoprotein receptor-related protein 6, disheveled 2, β-catenin, and cyclin D1. nih.gov Concurrently, it inactivates glycogen (B147801) synthase kinase 3β by enhancing its phosphorylation. nih.gov

In vivo studies using a high-fat diet (HFD)-fed mouse model corroborated these findings. nih.gov Administration of toosendanin reduced the weight of gonadal white fat and lowered serum triacylglycerol (TAG) content. nih.govresearchgate.net Consistent with the in vitro results, toosendanin promoted the expression of β-catenin while repressing C/EBP-α and PPAR-γ expression in the HFD-induced obese mice. nih.govresearchgate.net

Table 3: Molecular Targets of Toosendanin in Adipogenesis Inhibition
Target CategorySpecific MoleculeEffect of Toosendanin
AdipocytokinesAdiponectinDownregulated
LeptinDownregulated
Transcription FactorsC/EBP-αDownregulated
PPAR-γDownregulated
Lipogenic EnzymesFatty acid synthase (FAS)Downregulated
Acetyl-CoA carboxylase (ACC)Downregulated
Wnt/β-catenin Pathwayβ-cateninUpregulated/Activated
Glycogen synthase kinase 3βInactivated (via phosphorylation)

Anti-Osteoporotic Research and Osteoclastogenesis Modulation

Toosendanin has demonstrated therapeutic potential in the context of osteoporosis by modulating the balance between bone resorption and formation. nih.gov The primary mechanism investigated is its inhibitory effect on osteoclasts, the cells responsible for bone degradation. The RANKL-RANK signaling pathway is crucial for the activation of osteoclasts. nih.gov

In vitro studies have shown that toosendanin attenuates osteoclastogenesis stimulated by RANKL and reduces the expression of genes specific to osteoclasts. nih.gov The underlying mechanism involves the regulation of the p38 signaling pathway. nih.gov Bioinformatic predictions suggested that toosendanin could interfere with p38 subunits and modulate the MAPK cascade, a finding that was subsequently verified through Western blot analysis, which showed significant inhibition of RANKL-induced p38 signaling. nih.gov

In an in vivo ovariectomized mouse model of postmenopausal osteoporosis, toosendanin effectively inhibited the formation of TRAP-positive osteoclasts, which are markers of mature osteoclasts. nih.gov This cellular effect translated into a protective effect against bone loss in these animals. nih.gov These findings collectively indicate that toosendanin targets p38 activation to inhibit osteoclastogenesis, suggesting its potential as a therapeutic agent for osteoporosis. nih.gov

Insecticidal and Pest Management Research

Antifeedant Activity Studies

Toosendanin is a potent insect antifeedant, a property that has led to its commercial application in pest management. researchgate.netnih.gov It is recognized as one of the most effective antifeedant and insect growth-regulatory agents derived from plants of the Melia genus. researchgate.net Antifeedants are compounds that inhibit feeding in insects, often by providing an unacceptable taste or by causing post-ingestive toxic effects. wur.nl

The antifeedant activity of toosendanin has been demonstrated against a variety of insect pests. Studies on the third-instar larvae of the cotton bollworm, Helicoverpa armigera, showed that toosendanin induces significant feeding deterrence. researchgate.net It appears to act by stimulating deterrent receptor cells and reducing the neural input from taste cells that detect feeding stimulants. researchgate.net

Research has also evaluated its efficacy against other pests. For instance, toosendanin has shown insecticidal activity against three major stored-product insects. nih.gov Furthermore, its lethal and sublethal effects have been assessed against the yellow fever mosquito, Aedes aegypti. It was found to be highly toxic to first instar larvae and adult females upon topical application or ingestion. nih.gov Sublethal doses delayed larval development and dose-dependently reduced egg production and the hatching of larvae from those eggs. nih.gov These properties, combined with low toxicity to non-target organisms, make toosendanin a valuable biorational insecticide. nih.gov

Insect Growth Regulatory Effects

Toosendanin, a triterpenoid extracted from Melia toosendan, exhibits significant insect growth regulatory effects, disrupting the normal development and reproductive processes of various insect species. These effects are often observed at sublethal concentrations, highlighting its potential as a biorational insecticide.

Research on the yellow fever mosquito, Aedes aegypti, has demonstrated that exposure of first instar larvae to sublethal doses of toosendanin (ranging from 6.3 to 25 μg/ml) for 24 hours resulted in a delay in development to the pupal stage by one to two days. oup.comnih.govnih.govresearchgate.netsigmaaldrich.com Furthermore, toosendanin significantly impacts the reproductive capacity of adult female mosquitoes. When topically applied to females 24 hours before or 1 hour after a bloodmeal, toosendanin doses of 1.25–10.0 μg led to a dose-dependent reduction in egg production and larval hatching by over 45%. oup.comnih.govresearchgate.netsigmaaldrich.comoup.com Ingestion of toosendanin in a sugar bait (0.031–0.25 μg/μl) by females 24 hours prior to a bloodmeal also drastically reduced egg production and subsequent larval hatch, with the highest dose preventing any egg oviposition. oup.comnih.govresearchgate.netsigmaaldrich.comoup.com These reproductive disruptions are linked to the compound's interference with yolk deposition in oocytes and the production of ecdysteroids in the ovaries of blood-fed females. oup.comnih.govnih.govresearchgate.net

In the fall armyworm, Spodoptera frugiperda, exposure to toosendanin resulted in observable growth inhibition, characterized by weight loss and an extended larval development duration. nih.gov Transcriptomic analysis of S. frugiperda larvae treated with toosendanin revealed that the compound regulates the expression of key genes involved in the juvenile hormone and ecdysone signaling pathways. nih.gov This disruption of hormonal balance and cuticle formation is the underlying molecular mechanism for the observed inhibition of larval growth. nih.gov

**Table 1: Insect Growth Regulatory Effects of Toosendanin on *Aedes aegypti***

Parameter Species Treatment Details Observed Effects
Larval Development Aedes aegypti (First Instar) 24-hour exposure to 6.3–25 μg/ml Delayed development to pupae by 1 to 2 days oup.comnih.govnih.govresearchgate.netsigmaaldrich.com
Egg Production & Hatching Aedes aegypti (Adult Female) Topical application of 1.25–10.0 μg >45% reduction in egg production and larval hatching oup.comnih.govresearchgate.netsigmaaldrich.comoup.com
Egg Production & Hatching Aedes aegypti (Adult Female) Ingestion of 0.031–0.25 μg/μl in sugar bait Greatly reduced egg production and larval hatch; no eggs laid at the highest dose oup.comnih.govresearchgate.netsigmaaldrich.comoup.com

Systemic and Stomach Poison Mechanisms in Insects

Toosendanin acts as a potent systemic and stomach poison to various insect pests, with its primary mode of action being the disruption of the digestive system. researchgate.net This compound exhibits strong antifeedant and toxic effects upon ingestion.

Studies on the yellow fever mosquito, Aedes aegypti, have quantified the lethal effects of toosendanin. For first instar larvae, the 24-hour lethal concentration (LC50) was determined to be 60.8 μg/ml. nih.govnih.govresearchgate.netsigmaaldrich.comoup.com In adult females, the 96-hour lethal dose (LD50) following topical application was 4.3 μ g/female , while the 96-hour lethal concentration (LC50) after ingestion in a sugar bait was 1.02 μg/μl. oup.comnih.govnih.govresearchgate.netoup.com Ingestion of higher doses of toosendanin in a sugar meal (2.5–40 μg/μl) resulted in 100% mortality within 96 hours. nih.gov

The stomach poison activity of toosendanin has been extensively studied in lepidopteran pests. In the oriental armyworm, Mythimna separata, toosendanin demonstrated strong stomach poisoning against fifth-instar larvae, with an LC50 of 252.23 μg/mL. researchgate.net The primary target of toosendanin is the midgut epithelium. researchgate.net Histopathological investigations revealed that toosendanin causes significant damage to the midgut epithelial cells, leading to the degeneration of microvilli, hyperplasia of the smooth endoplasmic reticulum, and condensation of chromatin. researchgate.net Immuno-electron microscopic analysis confirmed that toosendanin localizes on the microvilli of columnar and goblet cells in the midgut. researchgate.net This cellular damage disrupts the processes of feeding, digestion, and nutrient absorption, ultimately leading to symptoms such as regurgitation, paralysis, and death. researchgate.net

**Table 2: Lethal Doses of Toosendanin against *Aedes aegypti***

Species Developmental Stage Application Method Metric (Time) Value
Aedes aegypti First Instar Larvae Exposure LC50 (24 h) 60.8 μg/ml nih.govnih.govresearchgate.netsigmaaldrich.comoup.com
Aedes aegypti Adult Female Topical LD50 (96 h) 4.3 μg/female oup.comnih.govnih.govresearchgate.netoup.com
Aedes aegypti Adult Female Ingestion LC50 (96 h) 1.02 μg/μl oup.comnih.govnih.govresearchgate.netoup.com

Table 3: Histopathological Effects of Toosendanin on the Midgut of Mythimna separata Larvae

Cellular Component Observed Effect
Microvilli Degeneration researchgate.net
Smooth Endoplasmic Reticulum Hyperplasia researchgate.net
Chromatin Condensation researchgate.net

Molecular Mechanisms and Cellular Signaling Pathways Research of Toosendanin

Mechanisms of Apoptosis Induction

Toosendanin orchestrates apoptosis through a multi-faceted approach, engaging various cellular pathways to ensure the programmed demise of cancer cells. This involves the activation of the intrinsic mitochondrial pathway, the modulation of key regulatory proteins, and the engagement of specific receptor and tumor suppressor pathways.

The intrinsic pathway of apoptosis, governed by the mitochondria, is a primary target of toosendanin. A critical event in this pathway is the disruption of the mitochondrial membrane potential (Δψm). Research has shown that toosendanin treatment leads to a significant decrease in Δψm in various cancer cell lines. This depolarization of the mitochondrial membrane is a crucial early step, as it leads to the release of pro-apoptotic factors from the mitochondrial intermembrane space into the cytosol.

One of the key molecules released is cytochrome c. nih.gov Once in the cytosol, cytochrome c binds to Apoptotic protease-activating factor 1 (Apaf-1), initiating the formation of the apoptosome and subsequently activating the caspase cascade. nih.gov Studies have confirmed the release of cytochrome c from the mitochondria into the cytosol following toosendanin treatment, solidifying the role of the mitochondria-dependent pathway in its apoptotic mechanism. nih.gov

Table 1: Effect of Toosendanin on Mitochondrial Membrane Potential
Cell LineToosendanin ConcentrationObserved EffectReference
MKN-45 (Human Gastric Cancer)Various concentrationsSignificant decrease in mitochondrial membrane potential detected by JC-1 staining. nih.govresearchgate.net
PC12 (Rat Pheochromocytoma)Not specifiedLoss of mitochondrial membrane potential. nih.gov

The activation of caspases, a family of cysteine proteases, is a hallmark of apoptosis. Toosendanin has been shown to trigger a caspase cascade, leading to the execution of the apoptotic program. The process typically begins with the activation of initiator caspases, such as caspase-9, which is activated by the apoptosome. nih.govcpn.or.kr Activated caspase-9 then proceeds to cleave and activate executioner caspases, primarily caspase-3. nih.govumass.edu

Executioner caspases, like caspase-3, are responsible for the cleavage of a broad spectrum of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis. One of the key substrates of caspase-3 is Poly (ADP-ribose) polymerase (PARP). Cleavage of PARP by caspase-3 is a well-established marker of apoptosis. Research has consistently demonstrated that toosendanin treatment leads to the activation of both caspase-9 and caspase-3, and the subsequent cleavage of PARP in various cancer cell models. nih.gov

Table 2: Toosendanin-Induced Caspase Activation and PARP Cleavage
Cell LineToosendanin ConcentrationKey FindingsReference
MKN-45 (Human Gastric Cancer)Increasing concentrationsIncreased expression of cleaved caspase-3 and caspase-9. nih.govresearchgate.net
PC12 (Rat Pheochromocytoma)Not specifiedActivation of caspases and cleavage of PARP. nih.gov

The B-cell lymphoma 2 (BCL-2) family of proteins are central regulators of the mitochondria-dependent apoptotic pathway. This family includes both pro-apoptotic members, such as BCL2-associated X protein (Bax), and anti-apoptotic members, like BCL-2 itself. The ratio of these opposing factions is critical in determining a cell's susceptibility to apoptosis. brieflands.comnih.gov

Toosendanin has been found to modulate the expression of BCL-2 family proteins to favor apoptosis. Studies have shown that treatment with toosendanin leads to the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. nih.gov This shift in the balance significantly increases the Bax/Bcl-2 ratio, which promotes the permeabilization of the outer mitochondrial membrane, cytochrome c release, and subsequent apoptosis. brieflands.comnih.gov

Table 3: Modulation of BCL-2 Family Proteins by Toosendanin
Cell LineToosendanin ConcentrationEffect on BCL-2 Family ProteinsReference
MKN-45 (Human Gastric Cancer)Increasing concentrationsSignificant downregulation of BCL2 and upregulation of Bax, leading to an increased Bax/Bcl-2 ratio. nih.gov
MCF-7 (Human Breast Cancer)As low as 25 µg/mLSignificant increase in the Bax/Bcl-2 gene expression ratio. researchgate.net

Recent research has uncovered a connection between toosendanin's apoptotic effects and the activation of the Estrogen Receptor Beta (ERβ) and the tumor suppressor p53 pathway. The p53 protein plays a crucial role in tumor suppression by inducing cell cycle arrest or apoptosis in response to cellular stress. nih.govnih.govpronuvia.com

Studies have indicated that toosendanin can induce apoptosis in glioblastoma cells through a mechanism that involves both ERβ and p53. dntb.gov.ua The interplay between estrogen receptors and p53 is complex, with evidence suggesting that ERβ can enhance p53's apoptotic function. researchgate.net The activation of this pathway by toosendanin represents another layer of its anti-cancer mechanism, highlighting its ability to engage multiple tumor-suppressive pathways.

Autophagy Modulation and Dysregulation

Autophagy is a cellular self-digestion process that is essential for maintaining cellular homeostasis. In the context of cancer, autophagy can have a dual role, either promoting cell survival or contributing to cell death. Toosendanin has been identified as a potent inhibitor of the late stage of autophagy.

Autophagic flux refers to the entire process of autophagy, from the formation of the autophagosome to its fusion with the lysosome and the subsequent degradation of its contents. Toosendanin disrupts this process by impairing lysosomal function. nih.govnih.govmdpi.com

Specifically, toosendanin has been shown to elevate the pH of lysosomes. nih.gov The acidic environment of lysosomes is crucial for the activity of the hydrolytic enzymes they contain. By neutralizing the lysosomal pH, toosendanin inhibits the degradative capacity of these organelles. This leads to a blockage of autophagic flux, where autophagosomes accumulate because their contents cannot be broken down. nih.govnih.govresearchgate.net Importantly, studies have shown that toosendanin does not prevent the fusion of autophagosomes with lysosomes but rather renders the resulting autolysosomes non-functional. nih.govmdpi.com This inhibition of protective autophagy can sensitize cancer cells to other chemotherapeutic agents. nih.govnih.gov

Table 4: Toosendanin's Effect on Autophagic Flux
Cell Line(s)Toosendanin ConcentrationMechanism of Autophagic Flux InhibitionReference
MDA-MB-231 and MDA-MB-436 (Triple-Negative Breast Cancer)Dose- and time-dependentElevates lysosome pH, impairing lysosomal proteolytic function without blocking autophagosome-lysosome fusion. nih.gov
HeLa and A549 cells0.01–10 µMBlocks late-stage autophagy by inhibiting V-ATPase activity, leading to elevated lysosomal pH. nih.govresearchgate.net
HepG2 (Human Hepatocellular Carcinoma)1, 5, 10, 20 µMInhibits the acidic environment and degradation ability of lysosomes. mdpi.com

Lysosomal Dysfunction Mechanisms

Toosendanin has been demonstrated to induce lysosomal dysfunction through multiple mechanisms, primarily by disrupting the acidic environment essential for lysosomal enzymatic activity. Research indicates that toosendanin treatment leads to an elevation of lysosomal pH. ijbs.comnih.gov This alkalinization of the lysosome impairs the function of its resident acid hydrolases, which require a low pH for optimal activity.

Furthermore, studies have shown that toosendanin inhibits the degradation capacity of lysosomes. nih.gov This is, in part, due to the reduced expression and activity of key lysosomal enzymes, such as cathepsin B (CTSB). nih.govnih.gov While toosendanin does not appear to affect the fusion process between autophagosomes and lysosomes, its impact on the internal lysosomal environment effectively halts the final stages of autophagy, leading to an accumulation of autolysosomes and undigested cellular components. nih.govnih.gov This blockade of autophagic flux is a key contributor to the cellular stress induced by toosendanin.

Table 1: Effects of Toosendanin on Lysosomal Function

Parameter Effect of Toosendanin References
Lysosomal pH Elevation/Alkalinization ijbs.comnih.gov
Degradation Capacity Inhibition nih.gov
Cathepsin B (CTSB) Expression Inhibition nih.govnih.gov
Autophagosome-Lysosome Fusion No significant effect nih.govnih.gov

TFEB-Mediated Regulatory Pathways

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. Toosendanin has been found to significantly interfere with TFEB-mediated regulatory pathways. ijbs.comnih.gov Studies have shown that toosendanin treatment leads to a downregulation of TFEB expression. nih.gov

Under normal cellular conditions, TFEB is phosphorylated and remains in the cytoplasm. Upon activation, it translocates to the nucleus to promote the expression of genes involved in lysosomal and autophagic processes. ijbs.com Research has demonstrated that toosendanin inhibits the nuclear translocation of TFEB. ijbs.com This inhibition of TFEB activity results in a decreased expression of its target genes, including those crucial for lysosomal function like CTSB. nih.gov

The overexpression of TFEB has been shown to alleviate the autophagic flux blockade caused by toosendanin, highlighting the critical role of TFEB inhibition in the compound's mechanism of action. ijbs.comnih.gov By suppressing the TFEB-mediated transcriptional program, toosendanin effectively cripples the cell's ability to respond to stress by upregulating its degradative lysosomal and autophagic capacities.

Table 2: Toosendanin's Impact on TFEB-Mediated Pathways

Aspect of TFEB Pathway Effect of Toosendanin References
TFEB Expression Downregulation nih.gov
TFEB Nuclear Translocation Inhibition ijbs.com
TFEB Target Gene Expression (e.g., CTSB) Decreased nih.gov
Alleviation by TFEB Overexpression Yes ijbs.comnih.gov

Major Cellular Signaling Pathway Interventions

PI3K/Akt/mTOR Pathway Regulation

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Research has demonstrated that toosendanin exerts an inhibitory effect on this pathway in various cancer cells. nih.govnih.gov

Specifically, toosendanin has been shown to decrease the phosphorylation levels of key components of this pathway, including PI3K, Akt, and mTOR, in a dose-dependent manner. nih.gov By inhibiting the phosphorylation of these proteins, toosendanin effectively deactivates the downstream signaling cascade. The antitumor effects of toosendanin, such as the inhibition of cell viability, migration, and invasion, and the induction of apoptosis, have been linked to the suppression of the PI3K/Akt/mTOR pathway. nih.govnih.gov Furthermore, the effects of toosendanin on cancer cells can be reversed by a PI3K activator, confirming that the compound's mechanism of action involves the modulation of this pathway. nih.govnih.gov

Table 3: Toosendanin's Regulation of the PI3K/Akt/mTOR Pathway

Pathway Component Effect of Toosendanin on Phosphorylation References
PI3K Inhibition nih.gov
Akt Inhibition nih.govnih.gov
mTOR Inhibition nih.govnih.gov

MAPK/JNK/ERK Pathway Modulation

The Mitogen-Activated Protein Kinase (MAPK) pathways, including the JNK and ERK pathways, are crucial in translating extracellular signals into cellular responses, such as proliferation, differentiation, and stress responses. Studies investigating the effect of toosendanin on these pathways have revealed a specific modulatory role.

Research has shown that toosendanin can inhibit the p38 MAPK signaling pathway. probiologists.com This inhibition is associated with the immunosuppressive activity of toosendanin, where it was found to inhibit the proliferation of activated T-cells. probiologists.com In contrast, the same study indicated that toosendanin did not affect the phosphorylation of ERK, suggesting a selective action within the MAPK cascades. probiologists.com This specificity of action points towards a targeted mechanism rather than a broad inhibition of all MAPK signaling.

STAT3 Signaling Pathway Inhibition

The Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in tumor cell proliferation, survival, and metastasis. Toosendanin has been identified as a potent inhibitor of the STAT3 signaling pathway. nih.govspandidos-publications.com

Mechanistic studies have revealed that toosendanin directly targets STAT3. It selectively inactivates the phosphorylated form of STAT3 at the tyrosine 705 residue (phospho-STAT3 Tyr-705). nih.gov Molecular docking and in vitro analyses have further demonstrated that toosendanin directly binds to the SH2 domain of STAT3. nih.gov This binding obstructs the dimerization of STAT3, a critical step for its activation and subsequent translocation to the nucleus to regulate gene expression. nih.gov Consequently, toosendanin impairs the formation of the STAT3 and epidermal growth factor receptor (EGFR) complex. nih.gov The inhibition of the STAT3 pathway by toosendanin leads to the downregulation of its target genes that are involved in uncontrolled cellular growth, such as Bcl-2, Mcl-1, and survivin. nih.gov

Table 4: Toosendanin's Inhibition of the STAT3 Signaling Pathway

Aspect of STAT3 Pathway Effect of Toosendanin References
Phospho-STAT3 (Tyr-705) Selective inactivation nih.gov
Binding to STAT3 Direct binding to the SH2 domain nih.gov
STAT3 Dimerization Blockade nih.gov
STAT3 Target Gene Expression Downregulation nih.gov

Wnt/β-catenin Pathway Interaction

The Wnt/β-catenin signaling pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is often implicated in diseases like cancer. Research has shown that toosendanin can effectively activate the Wnt/β-catenin pathway. researchgate.net

In studies on adipogenesis, toosendanin was observed to increase the expression levels of key components of this pathway, including the low-density lipoprotein receptor-related protein 6 (LRP6), disheveled 2, and β-catenin itself. researchgate.net The activation of the pathway by toosendanin also led to the inactivation of glycogen (B147801) synthase kinase 3β (GSK-3β) through enhanced phosphorylation. researchgate.net GSK-3β is a key component of the β-catenin destruction complex, and its inactivation leads to the stabilization and nuclear translocation of β-catenin, where it can then regulate target gene expression. This interaction with the Wnt/β-catenin pathway demonstrates another facet of toosendanin's diverse molecular activities.

CDC42/MEKK1/JNK Pathway Involvement

The c-Jun N-terminal kinase (JNK) pathway is a critical signaling cascade that responds to stress stimuli and regulates processes such as apoptosis and inflammation. This pathway is typically activated by upstream kinases, including Mitogen-Activated Protein Kinase Kinase Kinase 1 (MEKK1). The Rho GTPase, CDC42, is known to be an upstream regulator of this cascade, influencing cytoskeletal dynamics and cell signaling. nih.gov The activation of JNK by MEKK1 can be triggered by various cellular stressors, ultimately protecting cells from apoptosis under specific conditions, such as those involving cytoskeletal alterations. nih.gov

While the CDC42/MEKK1/JNK signaling axis is well-defined in cellular stress responses, nih.govnih.gov current scientific literature has not explicitly detailed the direct involvement or modulatory effects of Toosendanin on this specific pathway. Further research is required to determine if Toosendanin exerts its biological effects through interaction with CDC42, MEKK1, or JNK.

microRNA-Mediated Regulatory Mechanisms

MicroRNAs (miRNAs) are small non-coding RNA molecules that play a crucial role in post-transcriptional gene regulation. Research has shown that Toosendanin can modulate specific miRNA pathways to exert its effects.

miR-608/Notch: In glioma cells, Toosendanin has been found to suppress tumor progression and induce apoptosis by modulating the miR-608/Notch signaling axis. Studies have demonstrated that Toosendanin treatment upregulates the expression of miR-608. This microRNA, in turn, targets and downregulates the expression of key components of the Notch pathway, specifically Notch1 and Notch2. The inhibition of the oncogenic Notch signaling pathway via Toosendanin-mediated miR-608 upregulation highlights a significant mechanism for its anti-tumor activity in glioma.

miR-23a-3p/BCL2: The miR-23a family is involved in regulating cellular apoptosis. Specifically, downregulation of miR-23a has been observed to induce neuronal cell death by allowing the upregulation of pro-apoptotic B-cell lymphoma 2 (BCL2) family members like Noxa and Puma. nih.gov The BCL2 family of proteins are central regulators of the intrinsic apoptosis pathway. While the regulatory relationship between miR-23a-3p and BCL2 proteins is established in the context of apoptosis, nih.govmdpi.com a direct mechanistic link showing that Toosendanin's activity is mediated through the miR-23a-3p/BCL2 axis has not been documented in available research.

miR-200a/β-catenin: The Wnt/β-catenin signaling pathway is fundamental in cancer development. Toosendanin has been reported to suppress proliferation, invasion, and migration in gastric cancer cells by targeting miR-200a. By upregulating miR-200a, Toosendanin leads to the subsequent downregulation of β-catenin, a central effector of the Wnt pathway. This demonstrates that the anti-cancer effects of Toosendanin are, in part, mediated by its ability to disrupt the oncogenic Wnt/β-catenin pathway through the regulation of miR-200a.

Identification of Molecular Targets and Protein Interactions

Toosendanin's pharmacological effects are a result of its direct interaction with specific molecular targets and proteins.

Deoxycytidine Kinase (dCK) as a Target

Research has identified Deoxycytidine Kinase (dCK) as a specific binding protein and molecular target for Toosendanin in human leukemia (HL-60) cells. The interaction results in the activation of dCK, which partially mediates the apoptotic effects of Toosendanin in these cancer cells. This activation is due to a conformational change in the enzyme upon binding, rather than auto-phosphorylation. This finding confirms dCK as a direct target contributing to the cytotoxic activity of Toosendanin.

Vacuolar-Type H+-Translocating ATPase (V-ATPase) Inhibition

Toosendanin is recognized as a potent inhibitor of Vacuolar-Type H+-Translocating ATPase (V-ATPase). V-ATPase is a multi-subunit enzyme responsible for acidifying intracellular compartments like lysosomes. By directly binding to and inhibiting V-ATPase activity, Toosendanin elevates lysosomal pH and impairs the function of lysosomal enzymes. This action blocks the process of autophagy, a cellular survival mechanism often hijacked by cancer cells. The inhibition of V-ATPase sensitizes cancer cells to chemotherapy by preventing protective autophagy.

VEGFR-2 Interactions

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is crucial for tumor growth. mdpi.comnih.gov Inhibition of the VEGFR-2 signaling cascade is a major strategy in anti-angiogenesis therapy. mdpi.com However, based on the reviewed scientific literature, there is currently no documented evidence of a direct interaction between Toosendanin and VEGFR-2.

Viral Protein Interactions (e.g., Influenza A Virus Polymerase PA Protein)

Toosendanin has demonstrated antiviral activity, specifically against the Influenza A virus. Its mechanism involves a direct interaction with a key viral protein. Research shows that Toosendanin binds to the viral polymerase acidic (PA) protein, which is a subunit of the RNA-dependent RNA polymerase complex essential for viral replication. This interaction disrupts the normal nuclear translocation of the PA protein, causing it to accumulate in the cytoplasm. By altering the localization of the PA protein, Toosendanin effectively inhibits viral mRNA synthesis and suppresses the infection at an early stage.

Data Tables

Table 1: Summary of Toosendanin's Interaction with microRNA Pathways

microRNA Pathway Cell/Disease Model Effect of Toosendanin Downstream Consequence
miR-608/Notch Glioma Cells Upregulates miR-608 Downregulation of Notch1 and Notch2, leading to apoptosis.

| miR-200a/β-catenin | Gastric Cancer Cells | Upregulates miR-200a | Downregulation of β-catenin, suppressing proliferation and invasion. |

Table 2: Molecular Targets and Protein Interactions of Toosendanin

Molecular Target Type of Interaction Biological Outcome
Deoxycytidine Kinase (dCK) Direct binding and activation Partial mediation of apoptosis in leukemia cells.
V-ATPase Direct binding and inhibition Blocks autophagy; sensitizes cancer cells to chemotherapy.

| Influenza A Polymerase PA Protein | Direct binding | Alters nuclear localization of PA protein, inhibiting viral replication. |

Research on DNA Damage and Repair Mechanisms

Toosendanin has been shown to exert significant effects on DNA integrity and the cellular mechanisms responsible for its repair. Research indicates that the compound can lead to irreparable DNA damage, ultimately contributing to its cytotoxic and toxicological properties. This is intricately linked to its ability to interfere with key proteins in the DNA damage response pathway.

Induction of Irreparable DNA Damage

Studies have demonstrated that Toosendanin can cause DNA damage that overwhelms the cell's repair capacities. nih.gov Treatment of HepG2 cells with Toosendanin has been observed to disrupt the balance between reactive oxygen species (ROS) and the cellular antioxidant defense systems. nih.gov This imbalance leads to mitochondrial damage, a significant source of endogenous ROS, which in turn can inflict lesions on DNA. nih.govmdpi.com The resulting DNA damage, when left unrepaired, can trigger cell cycle arrest, preventing the propagation of damaged genetic material. nih.gov Research has shown that Toosendanin can induce a G1/S phase cell cycle arrest in HepG2 cells, a common cellular response to DNA damage. nih.gov This sustained damage and cell cycle checkpoint activation can ultimately lead to hepatocyte death, contributing to the compound's observed hepatotoxicity. nih.gov

Repression of DNA-Dependent Protein Kinase Catalytic Subunit

A key aspect of Toosendanin's ability to cause lasting DNA damage is its interference with the DNA repair machinery. Specifically, it has been found to repress the DNA-dependent protein kinase catalytic subunit (DNA-PKcs). nih.gov DNA-PKcs is a critical component of the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage. nih.govamegroups.org By repressing DNA-PKcs, Toosendanin impairs the cell's ability to mend these breaks efficiently. nih.gov This inhibition of a crucial DNA damage response (DDR) pathway ensures that the DNA lesions persist, leading to the accumulation of unrepaired damage. nih.gov This mechanism, combined with the disruption of autophagy, contributes significantly to Toosendanin-induced hepatotoxicity. nih.gov

Table 1: Effects of Toosendanin on DNA Damage and Repair Markers


Reactive Oxygen Species (ROS) and Antioxidant Defense System Perturbations

Toosendanin significantly perturbs the delicate balance between the generation of reactive oxygen species (ROS) and the cellular antioxidant defense systems. nih.govnih.gov This disruption is a key element of its molecular mechanism, leading to oxidative stress and subsequent cellular damage.

Research has shown that Toosendanin treatment can markedly increase the levels of ROS in liver cells. nih.gov This is coupled with a significant decrease in the cellular content of glutathione (B108866) (GSH), a crucial endogenous antioxidant. nih.gov The depletion of GSH compromises the cell's ability to neutralize harmful ROS. nih.gov Further investigation into the mechanism reveals that Toosendanin reduces the expression of key components of the GSH synthesis pathway. It has been found to decrease the expression of Nuclear factor erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. nih.gov This, in turn, leads to reduced expression of the catalytic and modifier subunits of glutamate-cysteine ligase (GCLC/GCLM), the rate-limiting enzyme in GSH synthesis. nih.gov Concurrently, Toosendanin increases the expression of Keap1, an inhibitor protein of Nrf2, further suppressing the antioxidant response. nih.gov This disruption of the Nrf2/GCL/GSH antioxidant signaling pathway is a critical factor in Toosendanin-induced oxidative injury and hepatotoxicity. nih.gov

Table 2: Impact of Toosendanin on ROS and Antioxidant Defense Systems


Toxicological Mechanisms Research (e.g., Hepatotoxicity Mechanisms)

The hepatotoxicity of Toosendanin is a significant factor limiting its clinical application and has been the subject of extensive research. citedrive.commdpi.com The underlying mechanisms are multifaceted, involving the induction of a specific form of programmed cell death known as ferroptosis, and the disruption of autophagy. citedrive.comnih.govnih.gov

Studies have demonstrated that Toosendanin triggers ferroptosis, an iron-dependent form of cell death characterized by lipid peroxidation, both in vitro in HepG2 cells and in vivo in mice. citedrive.comnih.govnih.gov This process is facilitated by the upregulation of 5-lipoxygenase (ALOX5) and its downstream metabolites. citedrive.comnih.govmdpi.com The elevation of ALOX5 sensitizes hepatocytes to Toosendanin-induced ferroptotic damage. citedrive.comnih.gov Consequently, a knockdown of ALOX5 has been shown to alleviate the liver injury and ferroptosis caused by Toosendanin. citedrive.comnih.govnih.gov This indicates that ALOX5-mediated lipid peroxidation is a key pathway in its hepatotoxic effects. citedrive.comnih.gov

In addition to inducing ferroptosis, Toosendanin also causes hepatotoxicity by inhibiting autophagy and lysosomal function. mdpi.comnih.gov Autophagy is a cellular process for degrading and recycling damaged components, and its dysregulation can lead to cell death. mdpi.com Toosendanin has been shown to inhibit the Janus kinase 2 (JAK2)/signal transducer and activator of transcription 3 (STAT3) pathway. nih.gov The inhibition of STAT3 leads to the downregulation of cathepsin C (CTSC), a lysosomal enzyme, which in turn impairs autophagic flux and lysosomal function. nih.gov This blockade of autophagy exacerbates Toosendanin-induced hepatic injury. nih.gov Research using STAT3 knockout mice confirmed that the absence of STAT3 leads to more severe hepatotoxicity, further solidifying the role of the STAT3/CTSC axis in Toosendanin's toxic mechanism. nih.gov

Table 3: Key Mechanisms in Toosendanin-Induced Hepatotoxicity


Computational and in Silico Research Methodologies Applied to Toosendanin

Molecular Docking Studies for Ligand-Protein Interactions

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com This method is instrumental in understanding the binding mechanisms, affinities, and potential interactions between a small molecule like Toosendanin and its target proteins at an atomic level. openaccessjournals.comnih.gov

In the context of Toosendanin and its derivatives, molecular docking studies have been crucial in identifying and validating potential protein targets. For instance, computational studies, including molecular docking, have been employed to investigate the interaction of Toosendanin and its derivatives with targets like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2). researchgate.net These studies help in understanding how the compound fits into the binding site of the receptor and the nature of the chemical bonds formed, such as hydrogen bonds and hydrophobic interactions. mdpi.comresearchgate.net

Research has shown that Toosendanin and its derivatives can stably interact with the active sites of their target proteins. researchgate.net For example, a derivative of Toosendanin, compound 7a, was shown to have a stable interaction with VEGFR-2, with binding affinities comparable to the known inhibitor sorafenib. researchgate.net Similarly, in studies related to hepatotoxicity, molecular docking was used alongside other computational methods to predict the targets of Toosendanin. nih.gov The insights gained from molecular docking are fundamental for rational drug design and for optimizing the structure of Toosendanin to enhance its therapeutic efficacy and minimize potential side effects. openaccessjournals.com

Molecular Dynamics (MD) Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are a powerful computational method for analyzing the physical movements of atoms and molecules. cresset-group.com In the study of Toosendanin, MD simulations provide detailed information about the conformational changes and stability of the ligand-protein complex over time. biorxiv.orgnih.gov This technique allows researchers to observe how the compound and its receptor interact in a dynamic environment, which is more representative of biological systems than static docking poses. cresset-group.commun.ca

In studies of Toosendanin's potential toxicity, MD simulations have been part of a broader computational approach to predict its molecular targets and understand its mechanism of action. nih.gov By simulating the behavior of the Toosendanin-protein complex, researchers can gain insights into the structural rearrangements that may lead to biological effects, both therapeutic and adverse. nih.govnih.gov

Advanced Binding Affinity Calculations (e.g., MM-GBSA, ProLIF, PCAT, FEL Analyses)

To further refine the understanding of ligand-protein interactions, advanced binding affinity calculation methods are employed. These methods provide a more quantitative assessment of the binding strength between a compound and its target protein.

MM-GBSA (Molecular Mechanics/Generalized Born Surface Area) is a popular method for calculating the free energy of binding of a ligand to a protein. nih.gov It combines molecular mechanics energies with a continuum solvation model to estimate the binding affinity. nih.gov In the study of a Toosendanin derivative targeting VEGFR-2, MM-GBSA analysis was used to reinforce the strong binding capability observed in docking and MD simulations. researchgate.net

ProLIF (Protein-Ligand Interaction Fingerprints) is a tool used to characterize the interactions between a protein and a ligand. It provides a detailed breakdown of the types of interactions (e.g., hydrogen bonds, hydrophobic contacts, ionic bonds) occurring between the ligand and specific amino acid residues of the protein. This level of detail is crucial for understanding the key determinants of binding affinity and selectivity.

PCAT (Protein-Ligand Interaction Cluster Analysis Tool) and FEL (Free Energy Landscape) Analyses are other advanced computational techniques that contribute to a comprehensive understanding of the binding process. FEL analysis, for instance, can help visualize the energy landscape of the binding process, identifying the most stable conformational states of the complex. researchgate.net The application of these advanced methods provided further validation for the strong binding capability of a Toosendanin derivative to VEGFR-2. researchgate.net

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is a computational approach used in drug discovery to identify the essential three-dimensional arrangement of functional groups (the pharmacophore) responsible for a molecule's biological activity. peerj.com This model can then be used as a template for virtual screening of large compound libraries to identify new molecules with the potential for similar biological activity. mdpi.comrsc.orgdovepress.com

The process typically involves generating a pharmacophore model based on the structure of a known active ligand or the active site of a target protein. peerj.com This model defines the spatial arrangement of features like hydrogen bond donors and acceptors, hydrophobic regions, and charged groups that are critical for binding.

Virtual screening then uses this pharmacophore model to rapidly screen extensive databases of chemical compounds. researchgate.net Molecules that match the pharmacophore model are selected as "hits" and can be further evaluated using more computationally intensive methods like molecular docking and MD simulations. mdpi.com This approach significantly accelerates the discovery of new lead compounds by narrowing down the number of molecules that need to be synthesized and tested experimentally. peerj.com While specific applications of pharmacophore modeling to Toosendanin are not detailed in the provided search results, it represents a standard and powerful methodology in drug discovery that could be applied to find novel compounds with Toosendanin-like activity.

Quantum Chemical Calculations

Quantum chemical calculations, such as Density Functional Theory (DFT), are used to investigate the electronic structure, stability, and reactivity of molecules. nrel.govmdpi.com These calculations provide fundamental insights into the chemical properties of a compound that govern its interactions with biological targets. aspbs.com

In the context of Toosendanin research, DFT calculations have been applied to analyze the structural stability and reactivity of its derivatives. researchgate.net For example, DFT studies on a promising Toosendanin derivative (7a) helped to highlight its favorable electronic properties, further supporting its potential as a VEGFR-2 inhibitor. researchgate.net These calculations can determine various molecular properties, including optimized 3D geometries, enthalpies, and Gibbs free energies, which are crucial for understanding the thermodynamics of binding. nrel.gov The accuracy of these computational methods allows for reliable predictions of molecular behavior, complementing experimental findings. nrel.govarxiv.org

In Silico ADMET Prediction Methodologies

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction involves the use of computational models to estimate the pharmacokinetic and toxicological properties of a drug candidate. ri.senih.gov These predictions are vital in the early stages of drug discovery to identify compounds with favorable drug-like properties and to flag potential liabilities, thereby reducing the likelihood of late-stage failures. researchgate.net

For Toosendanin and its derivatives, in silico ADMET prediction has been a key component of their preclinical evaluation. researchgate.net For instance, ADMET predictions for a Toosendanin derivative (7a) suggested favorable pharmacokinetic properties, including good absorption and high plasma protein binding. researchgate.net Furthermore, these predictions indicated that the compound was a non-inhibitor of the important drug-metabolizing enzyme CYP2D6. researchgate.net

Toxicity predictions are also a critical part of the ADMET assessment. scielo.br In the case of derivative 7a, toxicity analysis classified it as non-mutagenic and non-carcinogenic, with a lower predicted toxicity than the established drug sorafenib. researchgate.net These in silico tools provide a rapid and cost-effective way to screen compounds for potential safety issues before they are advanced to more extensive and expensive experimental testing. ri.se

Network Pharmacology Approaches for Target Prediction

Network pharmacology is an emerging field that integrates systems biology and network analysis to understand the complex interactions between drugs, their multiple targets, and biological pathways. phcog.commdpi.com This approach moves beyond the traditional "one drug, one target" paradigm to a more holistic view of a drug's effects on the entire biological network. scispace.com

In the study of Toosendanin, network pharmacology has been utilized for target prediction and to elucidate its potential mechanisms of action. nih.gov By constructing and analyzing networks of drug-target-disease interactions, researchers can identify the key proteins and pathways that are modulated by Toosendanin. This can help to explain its observed therapeutic effects and also to predict potential new applications. lifeasible.com

For example, network pharmacology, in combination with other computational simulations, was used to predict the targets of Toosendanin in a study investigating its hepatotoxicity. nih.gov This approach can help to identify the molecular basis for both the efficacy and the potential adverse effects of a compound, providing a comprehensive understanding of its pharmacological profile. mdpi.com

Toosendanin Metabolism Research Preclinical Focus

In Vitro Metabolic Studies (e.g., Human Liver Microsomes)

To investigate the metabolism of Toosendanin, researchers have employed in vitro systems that mimic the metabolic environment of the human liver. nih.govnih.gov Human liver microsomes (HLMs) are a standard and effective model for such studies as they contain a high concentration of drug-metabolizing enzymes. nih.govbioivt.com

In a key study, Toosendanin was incubated with pooled human liver microsomes to initiate metabolic reactions. nih.gov The experimental setup involved combining Toosendanin with the microsomes in a temperature-controlled phosphate (B84403) buffer designed to maintain a physiological pH. nih.gov To facilitate the enzymatic reactions, specifically those mediated by cytochrome P450 enzymes, an NADPH-generating system was included in the incubation mixture. nih.govacs.org The metabolic process was allowed to proceed over a time course, with samples being collected at various intervals (e.g., 0, 10, 20, 30, 60, 90, and 120 minutes). mdpi.comnih.gov To halt the enzymatic activity at these specific time points, the reaction was quenched by adding a solvent like iced methanol, thereby preserving the metabolite profile for analysis. nih.gov Subsequent analysis of these samples was performed using advanced analytical techniques to identify and quantify the parent compound and its metabolites. mdpi.comnih.gov

Table 1: Experimental Conditions for In Vitro Metabolism of Toosendanin

Parameter Details Source
Model System Pooled Human Liver Microsomes (HLMs) nih.gov
Substrate Toosendanin (5 µg/mL) nih.gov
Enzyme Concentration 1 mg/mL HLM protein nih.gov
Buffer Potassium Phosphate Buffer (0.1 M, pH 7.4) nih.gov
Cofactor System NADPH-generating solutions nih.govacs.org
Incubation 37°C for up to 120 minutes nih.gov
Reaction Quenching Addition of 5 volumes of iced methanol nih.gov

| Analysis Method | UHPLC-Q-TOF/MS | mdpi.comnih.gov |

Identification and Characterization of Toosendanin Metabolites

The analysis of incubations of Toosendanin with human liver microsomes has led to the first-time identification of several metabolites. mdpi.comnih.gov Using ultra-high performance liquid chromatography-quadrupole-time of flight mass spectrometry (UHPLC-Q-TOF/MS), a technique known for its high resolution and mass accuracy, researchers successfully identified six distinct metabolites, designated M1 through M6. mdpi.comnih.govnih.gov

Mass spectrometric analysis provided crucial information for deducing the structures of these metabolites. nih.gov Metabolites M1, M2, and M3 were identified as oxidative products. nih.gov M4 and M5 were determined to be products of both oxidation and dehydrogenation. nih.gov Metabolite M6 was characterized as a dehydrogenation product. nih.gov

Quantitative analysis over the incubation period revealed different stability profiles for the metabolites. mdpi.comnih.gov The levels of metabolites M1 through M5 increased rapidly, reaching a stable plateau around the 30-minute mark and remaining stable for at least 120 minutes. mdpi.comnih.govnih.gov In contrast, the concentration of M6 peaked earlier, at approximately 20 minutes, and then gradually decreased. mdpi.comnih.govnih.gov

More recent research in rat models, which also found corresponding conjugates in liver microsomes, identified that esterolysis and conjugation with amino acids are also primary metabolic pathways. acs.org This suggests that N-conjugation with various amino acids and glutathione (B108866) is a significant route for the elimination of reactive Toosendanin metabolites. acs.org

Table 2: Identified Metabolites of Toosendanin from In Vitro Studies

Metabolite Proposed Biotransformation Analytical Method Key Finding Source
M1 Oxidation UHPLC-Q-TOF/MS Stable after reaching a plateau at 30 min. nih.govnih.gov
M2 Oxidation UHPLC-Q-TOF/MS Stable after reaching a plateau at 30 min. nih.govnih.gov
M3 Oxidation UHPLC-Q-TOF/MS Stable after reaching a plateau at 30 min. nih.govnih.gov
M4 Oxidation & Dehydrogenation UHPLC-Q-TOF/MS Stable after reaching a plateau at 30 min. nih.govnih.gov
M5 Oxidation & Dehydrogenation UHPLC-Q-TOF/MS Stable after reaching a plateau at 30 min. nih.govnih.gov

| M6 | Dehydrogenation | UHPLC-Q-TOF/MS | Reached maximum level at 20 min, then decreased. | nih.govnih.gov |

Metabolic Pathways Elucidation (e.g., Oxidation, Dehydrogenation)

The characterization of Toosendanin's metabolites provides direct insight into its metabolic pathways. The primary goal of these biotransformation processes is to convert the relatively lipophilic parent drug into more hydrophilic (water-soluble) compounds to facilitate their elimination from the body. bioivt.com

Based on the identified metabolites (M1-M6) in human liver microsomes, the principal metabolic pathways for Toosendanin are oxidation and dehydrogenation . nih.gov

Oxidation: This is a common metabolic reaction, often catalyzed by cytochrome P450 enzymes, where an oxygen atom is added to the molecule. libretexts.org The formation of metabolites M1, M2, and M3 as oxidative products, and M4 and M5 as products of both oxidation and dehydrogenation, confirms this is a major pathway. nih.gov

Dehydrogenation: This pathway involves the removal of hydrogen atoms from the substrate, as seen in the formation of metabolite M6. nih.govcreative-proteomics.com This reaction can also be a precursor to further metabolic steps.

Additionally, studies have revealed the bioactivation of Toosendanin's furan (B31954) ring structure, leading to another set of metabolic pathways. acs.org These include:

Esterolysis: The cleavage of an ester bond, which was identified as a main metabolic pathway in rats. acs.org

Conjugation: After initial bioactivation, the molecule can be conjugated with endogenous substances. For Toosendanin, N-conjugation with multiple amino acids and S-conjugation with glutathione have been identified as important pathways for processing its reactive metabolites. acs.org

These findings collectively illustrate that Toosendanin undergoes extensive Phase I metabolism (oxidation, dehydrogenation, esterolysis) followed by Phase II metabolism (conjugation) to produce a variety of metabolites. nih.govacs.org

Q & A

Q. What are the optimal methods for extracting Toosendanin from plant sources, and how do seasonal variations affect yield?

Toosendanin extraction efficiency depends on solvent selection, extraction time, and plant part. Ethanol (70–80% v/v) combined with ethyl acetate achieves higher yields, with optimal parameters including shorter petroleum ether extraction (20 min) and longer ethyl acetate extraction (100 min) . Seasonal variations significantly impact content: leaves peak in May–June, fruits in November–December, and bark in June and November–December. Fruits are preferred for industrial-scale extraction due to higher mass and toosendanin concentration .

Q. How is Toosendanin quantified in plant extracts, and what validation methods ensure accuracy?

A colorimetric method using p-dimethylaminobenzaldehyde in sulfuric acid is standard. Absorbance at 512 nm correlates with toosendanin concentration, validated via regression analysis (R² = 0.9802) and triplicate verification (relative error <3%) . Advanced techniques like UHPLC-Q-TOF/MS are used for metabolite identification .

Q. What in vitro models are used to study Toosendanin’s anti-botulinum neurotoxin (BoNT) activity?

Neuronal PC12 cells and rat spinal cord cells are primary models. Toosendanin inhibits BoNT/A at 200 nM by blocking light chain (LC) translocation through heavy chain (HC) channels. Dose-response assays (8–200 nM) quantify partial vs. full inhibition .

Advanced Research Questions

Q. How does Toosendanin’s molecular structure dictate its dual mechanism against BoNT?

The bridge-hemiacetal structure in the AB-ring is critical. Toosendanin acts as both a cargo-dependent channel inhibitor (blocking LC translocation) and a cargo-independent activator (modulating HC channel gating). Single-molecule electrophysiology confirms concentration-dependent effects: 4 nM blocks LC translocation, while 40 µM alters HC voltage sensitivity .

Q. What synthetic strategies are employed to develop Toosendanin analogs with enhanced bioactivity?

Semi-synthesis and Function-Oriented Synthesis (FOS) are key. Modifications to the AB-ring epoxide and acetoxy groups retain anti-BoNT activity, while furan removal reduces efficacy. Analog THF-toosendanin shows 10-fold higher potency in blocking LC translocation .

Q. How can contradictions in Toosendanin’s efficacy across studies be resolved?

Discrepancies arise from analog purity (e.g., deacetylated derivatives lack activity) and model specificity. For example, AB-ring analogs protect against BoNT/A in mice, but CD-ring analogs (e.g., compounds 7 and epi-7) fail in spinal cord models. Rigorous structural validation and standardized assays (e.g., mouse lethality models) mitigate inconsistencies .

Q. What in vivo models validate Toosendanin’s anti-tumor effects, and what apoptotic pathways are involved?

SK-ES-1 and RD-ES Ewing’s sarcoma cells treated with Toosendanin (0.5–1 mg/kg, intraperitoneal) show dose-dependent apoptosis via mitochondrial pathways: Bax/Bcl-2 ratio increases, cytochrome c release activates caspase-9/-3, and PARP cleavage occurs. Hoechst staining and flow cytometry confirm apoptotic morphology .

Q. How do Toosendanin’s metabolites contribute to hepatotoxicity, and what analytical methods identify them?

Human liver microsomes metabolize Toosendanin into six oxidative/dehydrogenated products (M1–M6) detected via UHPLC-Q-TOF/MS. M1–M3 (oxidative) and M4–M5 (oxidized/dehydrogenated) peak at 30 min, while M6 declines post-20 min. These metabolites may explain hepatotoxicity through reactive intermediates .

Methodological Considerations

  • Experimental Design : Use uniform design and regression analysis to optimize extraction parameters (e.g., solvent ratios, time) .
  • Data Analysis : Apply ANOVA and SAS/Lingo software for predictive modeling of yield .
  • Contradiction Resolution : Compare structural analogs in both in vitro (neuronal cells) and in vivo (mouse lethality) models to isolate active pharmacophores .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate
Reactant of Route 2
[(1S,2R,4R,5R,6S,8R,10S,11S,12R,14R,16R,19S,21R)-4-acetyloxy-6-(furan-3-yl)-12,16,19-trihydroxy-5,11,15-trimethyl-3-oxo-9,17-dioxahexacyclo[13.3.3.01,14.02,11.05,10.08,10]henicosan-21-yl] acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.